molecular formula C13H24N2O B2863923 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 173973-33-6

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B2863923
CAS RN: 173973-33-6
M. Wt: 224.348
InChI Key: YGTKXITWJVCHQV-TXEJJXNPSA-N
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Description

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a biochemical used for proteomics research . It has a molecular formula of C13H24N2O and a molecular weight of 224.35 .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.34 g/mol . It has a topological polar surface area of 23.6 Ų and contains 16 heavy atoms . The compound has 4 rotatable bonds .

Scientific Research Applications

Synthesis and Biological Activity

3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives have been synthesized and evaluated for their biological activity. A study found that these compounds exhibit local anesthetic activity and low toxicity. This suggests potential for further research into their pharmacological properties, especially focusing on their anesthetic effects and safety profile (Malmakova et al., 2021).

Structural and Conformational Studies

The structural and conformational aspects of diazabicyclanones, including this compound, have been extensively studied. One research focused on the crystal structure and conformation in different solvents, revealing insights into the compound's behavior under various conditions (Gálvez et al., 1985).

Application in Liposomal Delivery Systems

A notable application of 3,7-diazabicyclo[3.3.1]nonane derivatives is in the development of liposomal delivery systems. These systems are designed for the controlled release of water-soluble compounds. One study demonstrated that certain derivatives of 3,7-diazabicyclo[3.3.1]nonane can significantly increase the permeability of liposomes, making them a promising candidate for drug delivery applications (Veremeeva et al., 2021).

Molecular Structure Analysis

The molecular structure of various derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one has been a subject of interest. For example, the crystal and molecular structure of certain derivatives were analyzed to understand their conformational characteristics and how these might influence their chemical and pharmacological properties (Grishina et al., 2017).

Formation of Derivatives

The compound's reactivity and ability to form derivatives have also been explored. A study detailed the formation of 1,3-diazaadamantane derivatives through the reaction of bispidine derivatives with dialdehydes, demonstrating the compound's versatility in chemical synthesis (Kuznetsov et al., 2014).

properties

IUPAC Name

3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTKXITWJVCHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CN(CC(C1)C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was equipped with a magnetic stirrer, a heating mantle, an addition funnel a condensor with N2 inlet and a glass stopper. A mixture of isopropylamine (8.87 g, 150.0 mmol) HCl (37%, 7.39 g, 75.0 mmol), glacial acetic acid (9.01 g, 150.0 mmol) and parformaldehyde (9.46 g, 315.0 mmol) in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml) was stirred at reflux for 15 min under N2. A solution of N-isopropyl-4-piperidinone (101, 21.18 g, 150.0 mmol) and glacial acetic acid (9.01 g, 150.0 mmol) was added dropwise over a period of 1.5 h, which was followed by a period of boiling for an additional 23 h. After the initial 10 h of heating, paraformaldehyde (9.46 g, 315.0 mmol) was added in one portion to the mixture. Concentration of the solution (after 23 h) gave an orange oil which was redissolved in H2O (150 ml), and extracts (ether, 2×100 ml) thereof were discarded. The aqueous layer was chilled (5° C.) in an ice bath and made basic (pH~12) with NaOH pellets. Extraction (H2CCl2, 3×75 ml) gave a solution which was dried (Na2SO4), filtered, and concentrated to give a viscous, reddish-orange oil. Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg) gave 22.53 g (67.3% of a light yellow oil 47. IR (film) 2975, 2910, 2830 (C-H), 1735 (C=O) cm-1. 1H NMR (DCCl3) δ1.02 (d, 12 H, CH3 isopropyl), 2.58 [m, 2 H, H(1,5)], 2.87 [m, 6 H, H(2,4,6,8)ax, C-H isopropyl], 3.04 [dd, 4 H, H(2,4,6,8)eq ]; 13C NMR (DCCl3) ppm 17.9, 18.2 (CH 3, isopropyl), 46.82 C(1.5), 53.17 (C-H isopropyl), 53.27, 53.36 C(2,4,6,8), 215 C(9). Anal. Calcd for C13H24N2O: C, 69.59; H, 10.78; N, 12.49. Found: C, 69.39; H, 10.61; N, 12.21.
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
21.18 g
Type
reactant
Reaction Step Two
Quantity
9.01 g
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
67.3%

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